Cas no 2098010-92-3 (2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one)

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a specialized pyrrolidine-derived compound featuring an azido functional group and a methoxymethyl substituent. Its structural complexity makes it valuable in organic synthesis, particularly in click chemistry applications, where the azido group enables efficient cycloaddition reactions. The methoxymethyl and methyl substitutions on the pyrrolidine ring enhance its solubility and reactivity profile, facilitating its use in the development of pharmaceuticals and bioactive molecules. This compound is particularly suited for modular synthesis due to its well-defined reactivity and stability under standard conditions. Its precise stereochemistry further allows for controlled functionalization in targeted molecular design.
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one structure
2098010-92-3 structure
Product name:2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
CAS No:2098010-92-3
MF:C9H16N4O2
Molecular Weight:212.248941421509
CID:4774283

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
    • 2-azido-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanone
    • 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
    • インチ: 1S/C9H16N4O2/c1-7-4-13(5-8(7)6-15-2)9(14)3-11-12-10/h7-8H,3-6H2,1-2H3
    • InChIKey: NYFJDOPLAUFQQR-UHFFFAOYSA-N
    • SMILES: O(C)CC1CN(C(CN=[N+]=[N-])=O)CC1C

計算された属性

  • 精确分子量: 212.12732577 g/mol
  • 同位素质量: 212.12732577 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 43.9
  • 分子量: 212.25

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1907-6436-0.25g
2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3 95%+
0.25g
$361.0 2023-09-07
TRC
A193066-500mg
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3
500mg
$ 365.00 2022-06-08
TRC
A193066-100mg
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3
100mg
$ 95.00 2022-06-08
Life Chemicals
F1907-6436-1g
2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-6436-10g
2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-6436-0.5g
2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3 95%+
0.5g
$380.0 2023-09-07
TRC
A193066-1g
2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-6436-2.5g
2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-6436-5g
2-azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
2098010-92-3 95%+
5g
$1203.0 2023-09-07

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one 関連文献

2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2098010-92-3 and Product Name: 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

The compound with the CAS number 2098010-92-3 and the product name 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of an azido group and a pyrrolidine moiety in its molecular structure suggests a versatile reactivity that could be exploited in various synthetic pathways.

Recent research in the area of heterocyclic compounds has highlighted the importance of pyrrolidine derivatives in medicinal chemistry. Pyrrolidine scaffolds are commonly found in biologically active molecules, and modifications to their structure can lead to compounds with enhanced pharmacological properties. The specific substitution pattern in 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, particularly the methoxymethyl group at the 3-position of the pyrrolidine ring, contributes to its unique chemical profile. This substitution not only influences the electronic properties of the molecule but also affects its solubility and metabolic stability, making it a promising candidate for further investigation.

The azido functional group is another key feature of this compound that warrants detailed discussion. Azido compounds are known for their reactivity, which can be harnessed in various synthetic transformations. For instance, azides can undergo cycloaddition reactions with alkynes to form 1,4-disubstituted triazoles, a reaction that has been widely used in the synthesis of bioactive molecules. The incorporation of an azido group into the 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one framework opens up possibilities for constructing complex molecular architectures through such transformations.

In the context of drug discovery, the combination of a pyrrolidine core and an azido group provides a rich platform for structure-based drug design. Computational studies have shown that this compound can interact with biological targets through multiple binding modes, suggesting its potential as a lead compound for further optimization. Additionally, the methoxymethyl group at the 3-position of the pyrrolidine ring may serve as a handle for further derivatization, allowing chemists to fine-tune the pharmacokinetic properties of the molecule.

Recent advancements in synthetic methodologies have also contributed to the growing interest in this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have made it possible to construct complex heterocyclic frameworks with high efficiency. The synthesis of 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one exemplifies these advancements, as it involves multiple steps that showcase the power of modern synthetic strategies.

The pharmacological potential of this compound has not gone unnoticed by researchers. Preclinical studies have indicated that derivatives of this class may exhibit desirable biological activities across various therapeutic areas. For instance, modifications to the pyrrolidine ring or the azido group could lead to compounds with anti-inflammatory, antiviral, or anticancer properties. While further research is needed to fully elucidate its therapeutic profile, these preliminary findings underscore the importance of exploring this chemical space.

The industrial relevance of 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one extends beyond academic research. Pharmaceutical companies are increasingly looking for novel building blocks that can be incorporated into drug candidates. The unique structural features of this compound make it an attractive starting point for generating libraries of diverse molecules for high-throughput screening. Such libraries are essential tools in modern drug discovery pipelines, enabling researchers to identify hits with promising pharmacological activity.

From a chemical biology perspective, this compound offers insights into how structural modifications can influence molecular recognition processes. The interplay between steric and electronic effects in 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one provides a valuable case study for understanding how small changes in molecular architecture can lead to significant differences in biological activity. These insights are crucial for developing more effective drugs and for advancing our fundamental understanding of biochemical processes.

Looking ahead, the future prospects for this compound are promising. Continued research will likely uncover new synthetic routes and applications for 2-Azido-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, further solidifying its place as a key player in pharmaceutical chemistry. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic outcomes.

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